molecular formula C18H32N2O3 B5631439 (3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol

(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol

Cat. No. B5631439
M. Wt: 324.5 g/mol
InChI Key: VMHFTDAUIJKNTF-KDOFPFPSSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions like 1,3-dipolar cycloaddition and crystallization processes to achieve high purity and specific stereochemistry. For example, Kotian et al. (2005) describe a large-scale synthesis approach for a structurally similar pyrrolidin-3-ol, emphasizing the importance of stereochemistry in synthesis processes (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

Crystallography plays a crucial role in determining the molecular structure of complex organic compounds. Moustafa and Girgis (2007) utilized X-ray crystallography to elucidate the structure of cyclohepta ring compounds, showcasing the utility of this method in understanding molecular configuration (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving the compound of interest or its analogs often highlight its reactivity and potential transformations. Garve et al. (2017) demonstrated a method to synthesize 2-unsubstituted pyrrolidines and piperidines from donor-acceptor cyclopropanes, illustrating the compound's versatility in chemical reactions (Garve, Kreft, Jones, & Werz, 2017).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are vital for understanding their behavior in various environments. Arulraj et al. (2019) conducted a comprehensive study on the crystal structure and physical properties of a piperidin-4-one derivative, providing insight into the physical characteristics of similar compounds (Arulraj, Sivakumar, Rajkumar, Jasinski, Kaur, & Thiruvalluvar, 2019).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is essential for predicting the compound's behavior in chemical reactions. The work by Girgis, Ismail, and Farag (2011) on synthesizing and analyzing the vasorelaxant properties of pyridine-carbonitriles showcases the approach to studying the chemical properties of such complex molecules (Girgis, Ismail, & Farag, 2011).

properties

IUPAC Name

[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[1-(2-methoxyethyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O3/c1-14-12-20(13-18(14,22)16-4-3-5-16)17(21)15-6-8-19(9-7-15)10-11-23-2/h14-16,22H,3-13H2,1-2H3/t14-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHFTDAUIJKNTF-KDOFPFPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3CCN(CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3CCN(CC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol

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